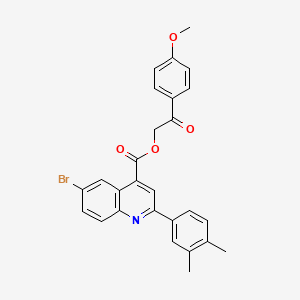![molecular formula C24H22ClN5O2S B12054749 N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide CAS No. 477318-74-4](/img/structure/B12054749.png)
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-méthoxy-5-méthylphényl)-2-{[4-(4-méthylphényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétamide est un composé organique synthétique qui appartient à la classe des dérivés de triazoles. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de nouveaux agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(4-chloro-2-méthoxy-5-méthylphényl)-2-{[4-(4-méthylphényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétamide implique généralement plusieurs étapes, notamment la formation du cycle triazole et la fonctionnalisation ultérieure. Les voies de synthèse courantes peuvent inclure :
Formation du cycle triazole : Elle peut être obtenue par une réaction de cyclisation impliquant des dérivés d’hydrazine et des précurseurs appropriés.
Fonctionnalisation : Introduction des groupes chloro, méthoxy et méthyle sur le cycle phényle, ainsi que la fixation des groupes pyridinyle et sulfanyl.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, des conditions de température et de pression contrôlées, ainsi que des techniques de purification telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-chloro-2-méthoxy-5-méthylphényl)-2-{[4-(4-méthylphényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes sulfanyl en sulfoxydes ou en sulfones.
Réduction : Réduction du cycle triazole ou d’autres groupes fonctionnels.
Substitution : Réactions de substitution halogénée sur le cycle phényle.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA).
Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Agents halogénants comme le N-bromosuccinimide (NBS) ou le N-chlorosuccinimide (NCS).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire différents atomes d’halogène sur le cycle phényle.
Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étude de ses effets sur les systèmes biologiques et son potentiel en tant que composé bioactif.
Médecine : Investigation de son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du N-(4-chloro-2-méthoxy-5-méthylphényl)-2-{[4-(4-méthylphényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :
Cibles moléculaires : Enzymes, récepteurs ou autres protéines auxquelles le composé se lie.
Voies impliquées : Voies de signalisation ou voies métaboliques qui sont affectées par le composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-chloro-2-méthoxyphényl)-2-{[4-(4-méthylphényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétamide
- N-(4-chloro-2-méthoxy-5-méthylphényl)-2-{[4-(4-méthylphényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}propionamide
Unicité
L’unicité du N-(4-chloro-2-méthoxy-5-méthylphényl)-2-{[4-(4-méthylphényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétamide réside dans ses groupes fonctionnels spécifiques et leur arrangement, ce qui peut conférer des activités biologiques ou une réactivité chimique uniques par rapport à des composés similaires.
Propriétés
Numéro CAS |
477318-74-4 |
|---|---|
Formule moléculaire |
C24H22ClN5O2S |
Poids moléculaire |
480.0 g/mol |
Nom IUPAC |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22ClN5O2S/c1-15-4-6-18(7-5-15)30-23(17-8-10-26-11-9-17)28-29-24(30)33-14-22(31)27-20-12-16(2)19(25)13-21(20)32-3/h4-13H,14H2,1-3H3,(H,27,31) |
Clé InChI |
FHHDGLRXVMUHHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




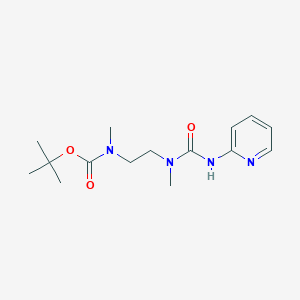
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12054681.png)
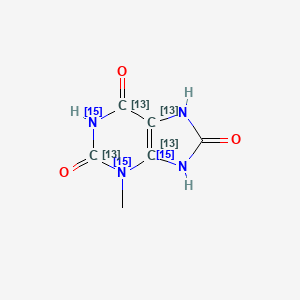

![chlororuthenium(2+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B12054698.png)
![Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12054709.png)
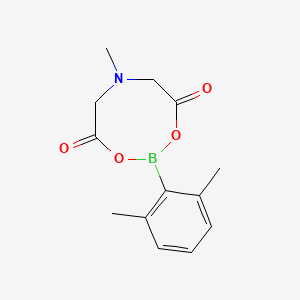


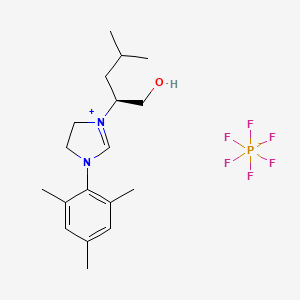
![5-Bromo-2-hydroxybenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12054735.png)
